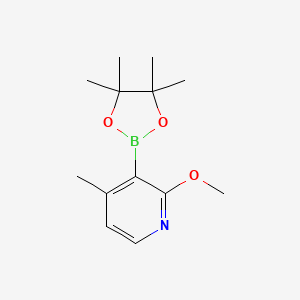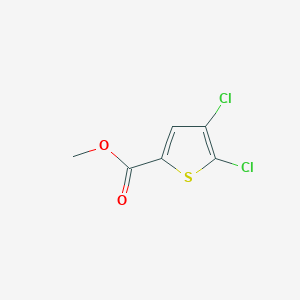![molecular formula C13H9FO5 B1455136 5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid CAS No. 1040348-99-9](/img/structure/B1455136.png)
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid (FBO-OPCA) is a synthetic organic compound with potential applications in the fields of medicine and biochemistry. It is a derivative of 4-oxo-4H-pyran-2-carboxylic acid (OPCA) and is characterized by a fluorobenzyloxy group attached to the 5-position of the pyran ring. FBO-OPCA has been studied for its ability to bind to proteins involved in various biochemical and physiological processes.
Scientific Research Applications
Fluorinated Compounds in Environmental and Industrial Applications
Fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been extensively studied for their applications and environmental impact. These compounds are used in various industrial applications due to their unique properties, including resistance to grease, oil, water, and heat. Although not directly related to the specific chemical , the study by Wang et al. (2013) discusses the transition to safer fluorinated alternatives due to environmental concerns associated with PFCAs and PFSAs. The research highlights the need for accessible information on these replacements to facilitate risk assessment and management Wang et al., 2013.
Pyran Derivatives in Medicinal Chemistry
Pyran derivatives, such as those found in pyranopyrimidine scaffolds, play a crucial role in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Parmar et al. (2023) emphasize the applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds in various therapeutic areas, showcasing the synthesis pathways and the use of hybrid catalysts for the development of these compounds Parmar et al., 2023.
Synthesis Methods Relevant to Complex Organic Compounds
The synthesis of complex organic compounds, such as fluorinated biphenyls, demonstrates the advanced methodologies required to create structurally specific molecules. Qiu et al. (2009) detailed a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals. This process illustrates the type of synthetic chemistry that may be relevant to producing compounds like "5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid" Qiu et al., 2009.
properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO5/c14-9-3-1-8(2-4-9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYSVRFJFOVLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-fluorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)




![5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline](/img/structure/B1455075.png)
![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)